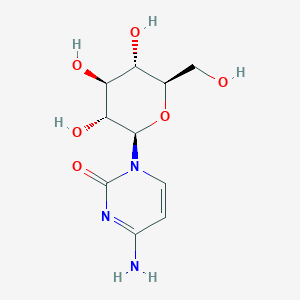

4-Amino-1-Beta-D-Glucopyranosylpyrimidin-2(1h)-One

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-D-Glucopyranosyl cytosine is a nucleoside analog that consists of a cytosine base attached to a glucopyranose sugar. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biotechnology. The unique structure of 1-D-glucopyranosyl cytosine allows it to interact with biological molecules in ways that can be harnessed for therapeutic and industrial purposes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-D-Glucopyranosylcytosin kann durch chemo-enzymatische Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von Glykosyltransferasen, die die Übertragung einer Glucopyranosylgruppe auf eine Cytosinbase katalysieren. Diese Methode ist aufgrund ihrer Spezifität und Effizienz vorteilhaft .

Industrielle Produktionsverfahren: Die industrielle Produktion von 1-D-Glucopyranosylcytosin beinhaltet typischerweise eine großtechnische enzymatische Synthese. Enzyme wie Cyclodextrin-Glykosyltransferase und Saccharosephosphorylase werden eingesetzt, um den Glykosylierungsprozess zu erleichtern. Diese Enzyme werden aufgrund ihrer Fähigkeit ausgewählt, unter milden Reaktionsbedingungen hohe Ausbeuten des gewünschten Produkts zu erzielen .

Chemische Reaktionsanalyse

Reaktionstypen: 1-D-Glucopyranosylcytosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid katalysiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um die Verbindung zu reduzieren, was zur Bildung von reduzierten Analoga führt.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, wobei die Glucopyranosylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, milde saure Bedingungen.

Reduktion: Natriumborhydrid, Methanol als Lösungsmittel.

Substitution: Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von 1-D-Glucopyranosylcytosin sowie verschiedene substituierte Analoga, die die Kernstruktur der Verbindung beibehalten .

Wissenschaftliche Forschungsanwendungen

1-D-Glucopyranosylcytosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Wechselwirkungen mit Enzymen und Nukleinsäuren untersucht.

Medizin: Wird auf sein Potenzial als antivirales und Antikrebsmittel untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-D-Glucopyranosylcytosin beinhaltet seine Einarbeitung in Nukleinsäuren, wo es die DNA- und RNA-Synthese stören kann. Diese Interferenz kann die Replikation von Viren und die Proliferation von Krebszellen hemmen. Die Verbindung zielt auf bestimmte Enzyme ab, die am Nukleinsäurestoffwechsel beteiligt sind, stört deren normale Funktion und führt zu therapeutischen Wirkungen .

Ähnliche Verbindungen:

- 2-O-α-D-Glucopyranosyl-L-Ascorbinsäure

- 2-O-α-D-Glucosylglycerol

- Arbutin

- α-Glucosylhesperidin

Vergleich: 1-D-Glucopyranosylcytosin ist einzigartig in seiner Fähigkeit, in Nukleinsäuren eingebaut zu werden, im Gegensatz zu anderen Glucopyranosylverbindungen, die hauptsächlich als Antioxidantien oder Feuchtigkeitscremes dienen. Diese einzigartige Eigenschaft macht es besonders wertvoll in der medizinischen Chemie für die Entwicklung von antiviralen und Antikrebstherapien .

Analyse Chemischer Reaktionen

Types of Reactions: 1-D-Glucopyranosyl cytosine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur, where the glucopyranosyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of 1-D-glucopyranosyl cytosine, as well as various substituted analogs that retain the core structure of the compound .

Wissenschaftliche Forschungsanwendungen

1-D-Glucopyranosyl cytosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of 1-D-glucopyranosyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2-O-α-D-glucopyranosyl-L-ascorbic acid

- 2-O-α-D-glucosyl glycerol

- Arbutin

- α-Glucosyl hesperidin

Comparison: 1-D-Glucopyranosyl cytosine is unique in its ability to be incorporated into nucleic acids, unlike other glucopyranosyl compounds that primarily serve as antioxidants or moisturizers. This unique property makes it particularly valuable in medicinal chemistry for the development of antiviral and anticancer therapies .

Eigenschaften

Molekularformel |

C10H15N3O6 |

|---|---|

Molekulargewicht |

273.24 g/mol |

IUPAC-Name |

4-amino-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O6/c11-5-1-2-13(10(18)12-5)9-8(17)7(16)6(15)4(3-14)19-9/h1-2,4,6-9,14-17H,3H2,(H2,11,12,18)/t4-,6-,7+,8-,9-/m1/s1 |

InChI-Schlüssel |

YYUQXKHCNLFJNF-DDIGBBAMSA-N |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)